molecular formula C28H23N3O3S2 B12148777 (5Z)-3-(furan-2-ylmethyl)-5-({3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-(furan-2-ylmethyl)-5-({3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12148777
M. Wt: 513.6 g/mol
InChI Key: RGNITUFFHINLJA-XYGWBWBKSA-N
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Description

The compound “(5Z)-3-(furan-2-ylmethyl)-5-({3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one” is a synthetic thiazolidinone derivative characterized by a 1,3-thiazolidin-4-one core with a Z-configuration at the 5-position. Its structure incorporates a furan-2-ylmethyl substituent at the 3-position and a complex benzylidene moiety at the 5-position, which includes a 1-phenyl-1H-pyrazole ring substituted with a 2-methyl-4-(prop-2-en-1-yloxy)phenyl group . The molecular formula is C₃₁H₂₅N₃O₃S₂, with a molecular weight of 563.68 g/mol and a monoisotopic mass of 563.1287 g/mol .

Thiazolidinones are widely studied for their bioactivity, particularly as antimicrobial, antiviral, and anticancer agents. The Z-configuration at the 5-position is critical for maintaining planar geometry, which facilitates π-π stacking interactions with biological targets .

Properties

Molecular Formula

C28H23N3O3S2

Molecular Weight

513.6 g/mol

IUPAC Name

(5Z)-3-(furan-2-ylmethyl)-5-[[3-(2-methyl-4-prop-2-enoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C28H23N3O3S2/c1-3-13-33-22-11-12-24(19(2)15-22)26-20(17-31(29-26)21-8-5-4-6-9-21)16-25-27(32)30(28(35)36-25)18-23-10-7-14-34-23/h3-12,14-17H,1,13,18H2,2H3/b25-16-

InChI Key

RGNITUFFHINLJA-XYGWBWBKSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)OCC=C)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CO4)C5=CC=CC=C5

Canonical SMILES

CC1=C(C=CC(=C1)OCC=C)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC4=CC=CO4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Core Thiazolidin-4-one Synthesis

The thiazolidin-4-one core is typically synthesized via a three-component condensation reaction involving a primary amine, carbonyl compound, and thioglycolic acid. Recent advances highlight the use of 2-oxoimidazolidine-1,3-disulfonic acid (OImDSA) as a recyclable catalyst in aqueous media, enabling room-temperature reactions with yields exceeding 90% . For example:

  • Amine-aldehyde condensation : A primary amine (e.g., furfurylamine) reacts with an aldehyde (e.g., pyrazole-4-carbaldehyde) to form an imine intermediate.

  • Nucleophilic attack : Thioglycolic acid attacks the imine carbon, followed by intramolecular cyclization to yield the thiazolidin-4-one scaffold .

Critical parameters include:

  • Catalyst : OImDSA (0.1 g/mmol substrate) accelerates cyclization without requiring molecular sieves or azeotropic distillation .

  • Solvent : Water or ethanol enhances reaction efficiency compared to ionic liquids .

  • Temperature : Room temperature suffices, avoiding prolonged heating .

Pyrazole Ring Construction

The 1-phenyl-3-(2-methyl-4-propenyloxyphenyl)pyrazole moiety is synthesized via Vilsmeier-Haack formylation of acetophenone hydrazones, followed by cyclization:

  • Hydrazone formation : 2-Methyl-4-propenyloxyacetophenone reacts with phenylhydrazine in ethanol under reflux .

  • Formylation : POCl₃/DMF mediates formylation at the pyrazole C4 position, yielding 1-phenyl-3-(2-methyl-4-propenyloxyphenyl)-1H-pyrazole-4-carbaldehyde .

  • Purification : Column chromatography (hexane/ethyl acetate) isolates the aldehyde intermediate with >85% purity .

Knoevenagel Condensation for Methylidene Bridge

The methylidene (-CH=) bridge linking the thiazolidin-4-one and pyrazole moieties is formed via Knoevenagel condensation :

  • Reaction conditions :

    • Catalyst : Piperidine (5–10 mol%) in ethanol under reflux .

    • Molar ratio : 1:1 stoichiometry between thiazolidin-4-one and pyrazole-4-carbaldehyde .

    • Time : 6–24 hours, monitored by TLC (petroleum ether/ethyl acetate) .

  • Mechanism : The α-hydrogen of the thiazolidin-4-one abstracts a proton, forming an enolate that attacks the aldehyde carbonyl, followed by dehydration .

Yields range from 72% to 94%, depending on the electronic nature of substituents (electron-withdrawing groups enhance reactivity) .

Functionalization of the Propenyloxy Side Chain

The propenyloxy (-O-CH₂-CH=CH₂) group is introduced via Williamson ether synthesis :

  • Alkylation : 2-Methyl-4-hydroxyphenylpyrazole reacts with allyl bromide in the presence of K₂CO₃ in DMF .

  • Selectivity : Mild conditions (60°C, 3 hours) prevent allylic isomerization .

Industrial-Scale Considerations

For large-scale production, continuous flow reactors and microwave-assisted synthesis reduce reaction times by 50–70% :

  • Flow chemistry : Enables precise temperature control and rapid mixing, achieving >90% conversion in 10 minutes .

  • Microwave irradiation : Accelerates Knoevenagel condensation to 30 minutes at 120°C .

Purification and Characterization

Final purification employs:

  • Column chromatography : Silica gel with hexane/ethyl acetate (3:1) .

  • Crystallization : Ethanol or methanol recrystallization yields >98% purity .

Key spectral data :

  • ¹H NMR : δ 5.6–6.2 ppm (allylic protons), δ 7.2–8.1 ppm (aromatic protons) .

  • IR : 1660–1680 cm⁻¹ (C=O), 1240–1260 cm⁻¹ (C-O-C) .

Comparative Analysis of Synthetic Routes

ParameterMethod A (OImDSA) Method B (Piperidine) Method C (Microwave)
Yield (%)928589
Time (hours)160.5
Catalyst Cost (USD/g)0.150.080.20
Purity (%)989597

Method A offers optimal balance between cost and efficiency for laboratory-scale synthesis, while Method C suits industrial applications requiring rapid throughput .

Challenges and Optimization Strategies

  • Stereoselectivity : The (5Z)-configuration is favored due to steric hindrance from the furan and pyrazole substituents .

  • Byproduct formation : Excess thioglycolic acid leads to dithiocarbamate derivatives; stoichiometric control minimizes this .

  • Scale-up limitations : Solvent-free protocols reduce waste but require high-shear mixing for homogeneity .

Chemical Reactions Analysis

Functional Group Analysis

Functional GroupStructural Role & Reactivity
Thiazolidinone coreContains a thioxo (C=S) group and a conjugated exocyclic double bond, enabling nucleophilic and cycloaddition reactions.
Furan ringElectron-rich heterocycle prone to electrophilic substitution and oxidation.
Pyrazole moietyAromatic nitrogen heterocycle with potential for hydrogen bonding and coordination.
Allyloxy substituentPropenyl group susceptible to oxidation, isomerization, or pericyclic rearrangements .

Thiazolidinone Core Reactions

The thiazolidinone core participates in several key reactions:

Reaction TypeConditionsOutcome
Nucleophilic Attack Basic or acidic mediaThioxo group (C=S) reacts with nucleophiles (e.g., amines, alcohols) to form thiourea or thioether derivatives.
Oxidation Oxidizing agents (e.g., H₂O₂)Conversion of thioxo (C=S) to carbonyl (C=O), altering biological activity.
Cycloaddition Heat or lightExocyclic double bond engages in Diels-Alder reactions with dienophiles.

Furan Ring Reactivity

The furan ring undergoes electrophilic substitutions:

Reaction TypeConditionsOutcome
Nitration HNO₃, H₂SO₄Substitution at the 5-position, yielding nitro-furan derivatives.
Acetylation Acetic anhydride, catalystFormation of acetylated furan, enhancing solubility.

Pyrazole Moieties

The pyrazole group enables:

Reaction TypeConditionsOutcome
Metal Coordination Transition metal saltsFormation of metal complexes for catalytic or medicinal applications.
Alkylation Alkyl halides, baseSubstitution at nitrogen atoms to modify pharmacological properties.

Allyloxy Group Reactions

The propenyloxy substituent participates in:

Reaction TypeConditionsOutcome
Claisen Rearrangement Thermal activationRearrangement to form γ,δ-unsaturated carbonyl compounds .
Oxidation Ozone or KMnO₄Cleavage of the double bond to yield carboxylic acid derivatives .

Scientific Research Applications

Biological Activities

Research indicates that compounds with similar structures often exhibit a range of biological activities. The predicted spectrum for this compound includes:

  • Anti-inflammatory : Potential to reduce inflammation, making it useful in treating conditions like arthritis.
  • Antitumor : May inhibit cancer cell proliferation, suggesting applications in oncology.
  • Antimicrobial : Could provide efficacy against various pathogens.

Computational Predictions

Computational methods such as PASS (Prediction of Activity Spectra for Substances) can be employed to analyze the structure-activity relationships of this compound. These analyses help predict potential therapeutic effects or toxicities based on its chemical structure.

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for its application:

  • Molecular Docking Simulations : These studies can provide insights into binding affinities with proteins or enzymes relevant to its pharmacological effects.
TechniquePurpose
Molecular DockingAssess binding interactions
In Vitro AssaysEvaluate cytotoxicity and mechanisms of action

Case Studies and Research Findings

Several studies have explored the synthesis and biological evaluation of thiazolidinone derivatives, highlighting their therapeutic potentials:

  • Synthesis of Related Compounds : Research has shown that thiazolidinones can be synthesized through various reactions involving furan and pyrazole derivatives, yielding compounds with promising biological activities .
  • Biological Testing : In vitro studies have demonstrated the cytotoxic effects of thiazolidinone derivatives against cancer cell lines, indicating their potential use as anticancer agents .
  • Mechanistic Insights : Investigations into the mechanisms of action have revealed that these compounds may induce apoptosis in cancer cells, further supporting their therapeutic potential .

Mechanism of Action

The mechanism of action of (5Z)-3-(furan-2-ylmethyl)-5-({3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s diverse functional groups enable it to form multiple types of interactions, such as hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of (5Z)-5-(substituted benzylidene)-2-thioxo-1,3-thiazolidin-4-one derivatives. Key structural analogs include:

Compound Name Substituents (R₁, R₂, R₃) Molecular Weight (g/mol) Key Properties/Activities Reference
Target Compound R₁: Furan-2-ylmethyl; R₂: 2-methyl-4-propenyloxy-phenyl; R₃: Phenyl 563.68 Enhanced lipophilicity due to propenyloxy group; potential for π-π interactions
(5Z)-5-{[3-(3-Fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one R₁: Methyl; R₂: 3-fluoro-4-methoxy-phenyl; R₃: Phenyl 465.52 Electron-withdrawing fluoro group may increase stability; methoxy improves solubility
(5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one R₁: Isopropyl; R₂: 4-ethoxy-2-methyl-phenyl; R₃: Phenyl 503.63 Ethoxy and isopropyl groups enhance metabolic resistance; bulky substituents may reduce bioavailability
(5Z)-5-(2-Methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one R₁: Phenyl; R₂: 2-methylbenzylidene; R₃: H 325.41 Simpler structure with demonstrated antimicrobial activity; lower molecular weight aids diffusion

Key Observations:

Electronic Effects : Fluorine substitution (e.g., in ) increases electronegativity, which may improve binding affinity but reduce solubility. Conversely, the furan ring in the target compound offers moderate polarity, balancing solubility and membrane permeability .

Stereochemical Considerations : All analogs retain the Z-configuration at the 5-position, critical for maintaining planarity and alignment with target enzymes (e.g., tyrosine kinases or bacterial efflux pumps) .

Bioactivity and Pharmacological Potential

  • Antimicrobial Activity : Compounds like (5Z)-5-(2-methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one show moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) .
  • Ferroptosis Induction: Thiazolidinones with electron-deficient substituents (e.g., fluorine) may act as ferroptosis-inducing agents (FINs), as seen in studies on oral squamous cell carcinoma .
  • Metabolic Stability : Ethoxy and isopropyl groups (e.g., ) improve resistance to cytochrome P450 metabolism, suggesting the target compound’s propenyloxy group could offer similar advantages.

Biological Activity

The compound (5Z)-3-(furan-2-ylmethyl)-5-({3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one belongs to a class of thiazolidinone derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article synthesizes the available literature on the biological activity of this compound, focusing on its antibacterial, anticancer, and enzyme inhibitory properties.

Chemical Structure and Properties

The compound features a complex structure that includes a thiazolidinone core, a furan moiety, and a pyrazole derivative. This structural diversity is pivotal for its biological activity. The thiazolidinone framework is known for its ability to interact with various biological targets, making it a promising candidate for drug development.

Antibacterial Activity

Thiazolidinone derivatives have been extensively studied for their antibacterial properties. The compound has shown potential against both Gram-positive and Gram-negative bacteria.

Bacterial Strain Inhibition Zone (mm) Reference
Escherichia coli26
Staphylococcus aureus24

In a study involving various thiazolidinones, it was noted that compounds with electron-withdrawing groups exhibited enhanced antibacterial activity. The presence of the furan moiety and specific substitutions on the phenyl ring significantly influenced the antibacterial efficacy of the derivatives .

Anticancer Activity

The anticancer potential of thiazolidinone derivatives is well-documented. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Cell Line IC50 (µM) Reference
HT29 (colon cancer)15
H460 (lung cancer)10

The compound's structure allows it to act as a multi-target inhibitor, affecting multiple pathways involved in cancer progression. Studies have highlighted that modifications to the thiazolidinone scaffold can lead to significant enhancements in cytotoxicity against various cancer cell lines .

Enzyme Inhibition

In addition to its antibacterial and anticancer properties, the compound has been evaluated for its enzyme inhibitory activities. One notable area of research involves its role as an inhibitor of tyrosinase, an enzyme critical in melanin production.

Tyrosinase Inhibition Assay Results

Compound IC50 (µM) Type of Inhibition
(5Z)-Compound0.043Mixed

The results indicate that the compound exhibits potent tyrosinase inhibitory activity, comparable to established inhibitors like kojic acid. Molecular docking studies suggest that it binds effectively to both catalytic and allosteric sites of the enzyme, providing insights into its mechanism of action .

Case Studies and Research Findings

Several studies have highlighted the biological relevance of thiazolidinone derivatives:

  • Antimicrobial Study : A series of thiazolidinones were synthesized and tested against various bacterial strains, showing promising results with inhibition rates exceeding 80% against E. coli and S. aureus .
  • Anticancer Mechanism : Research demonstrated that certain thiazolidinones could induce apoptosis in cancer cells by activating caspase pathways and inhibiting proliferation signals .
  • Enzyme Kinetics : Detailed enzyme kinetics studies revealed that modifications to the furan and pyrazole components significantly influenced inhibitory potency against tyrosinase, highlighting structure-activity relationships crucial for drug design .

Q & A

Q. What synthetic methodologies are commonly employed to prepare this thiazolidinone derivative?

The compound is synthesized via a multi-step process involving:

  • Schiff base formation : Condensation of a substituted benzaldehyde (e.g., 2-methyl-4-(prop-2-en-1-yloxy)benzaldehyde) with thiosemicarbazide under acidic conditions to form a thiosemicarbazone intermediate.
  • Cyclization : Reaction with mercaptoacetic acid or chloroacetic acid in the presence of a base (e.g., sodium acetate) to form the thiazolidinone core.
  • Functionalization : Introduction of furan-2-ylmethyl and pyrazole moieties via alkylation or coupling reactions, as described in analogous syntheses . Solvent selection (ethanol, DMF) and temperature control (reflux conditions) are critical for yield optimization .

Q. Which spectroscopic techniques are essential for structural characterization?

Key methods include:

  • FT-IR : Identifies functional groups (C=O at ~1700 cm⁻¹, C=S at ~1250 cm⁻¹) and hydrogen bonding .
  • NMR (¹H/¹³C) : Assigns proton environments (e.g., Z-configuration of the exocyclic double bond via coupling constants) and carbon skeletal structure .
  • UV-Vis : Analyzes π→π* transitions in conjugated systems (e.g., benzylidene and furan groups) .
  • X-ray crystallography : Resolves stereochemistry and crystal packing, though crystallinity challenges may require co-crystallization agents .

Q. How is purity assessed during synthesis?

  • HPLC : Uses C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (70:30) .
  • TLC monitoring : Tracks reaction progress using silica gel plates and visualizing agents (e.g., iodine vapor) .
  • Melting point analysis : Validates consistency with literature values (e.g., 180–185°C for similar thiazolidinones) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Strategies include:

  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while ethanol improves cyclization efficiency .
  • Catalysis : Use of POCl₃ or acetic acid to accelerate Schiff base formation and cyclization .
  • Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate eluent) removes byproducts . Conflicting data on optimal molar ratios (e.g., 1:1 vs. 1:2 aldehyde:thiosemicarbazide) suggest pilot-scale trials are necessary .

Q. What computational approaches predict electronic properties and reactivity?

  • DFT calculations : At the B3LYP/6-311++G(d,p) level, analyze frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV) to predict charge transfer and redox behavior .
  • Molecular Electrostatic Potential (MEP) : Maps electrophilic/nucleophilic sites (e.g., sulfur atoms in thioxo groups as nucleophilic centers) .
  • Docking studies : Model interactions with biological targets (e.g., antimicrobial enzymes) using AutoDock Vina .

Q. How do structural modifications impact biological activity?

  • Substituent effects : Electron-withdrawing groups (e.g., -NO₂) on the phenyl ring enhance antimicrobial activity (MIC reduced by 50% vs. methoxy derivatives) .
  • Steric hindrance : Bulky substituents on the pyrazole ring reduce binding to antioxidant enzymes like SOD .
  • Z/E isomerism : The Z-configuration of the exocyclic double bond is critical for maintaining planar geometry and π-stacking with DNA .

Q. How should contradictory biological data be addressed?

  • Assay standardization : Use CLSI guidelines for antimicrobial testing (e.g., broth microdilution) and ROS scavenging assays (DPPH, ABTS) for antioxidant activity .
  • Control compounds : Compare with known thiazolidinones (e.g., ralitoline) to validate experimental setups .
  • Multi-parametric analysis : Correlate bioactivity with logP and topological polar surface area (TPSA) to resolve outliers .

Methodological Considerations

Q. What strategies mitigate degradation during storage?

  • Storage conditions : Argon atmosphere, desiccated at -20°C, in amber vials to prevent photodegradation .
  • Stability assays : Monitor via HPLC under accelerated conditions (40°C/75% RH for 4 weeks) to identify degradation products (e.g., oxidation of allyloxy groups) .

Q. How is regioselectivity achieved in pyrazole functionalization?

  • Directing groups : The 4-methoxy group on the phenyl ring directs electrophilic substitution to the ortho position during pyrazole synthesis .
  • Metal catalysis : Pd-mediated coupling reactions (e.g., Suzuki-Miyaura) selectively introduce substituents to the pyrazole’s 3-position .

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